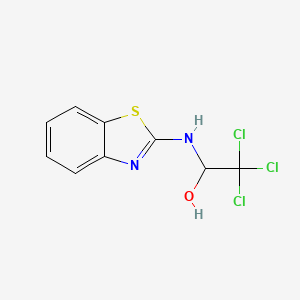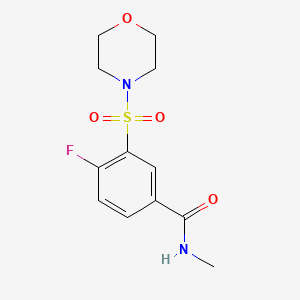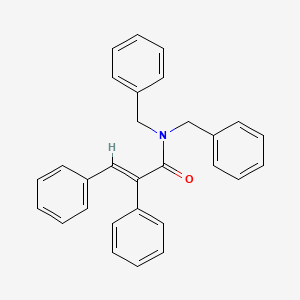
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol (BTCE) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTCE is a white crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethyl acetate.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by inhibiting the synthesis of cell wall components such as peptidoglycan and chitin. It is also believed to exert its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been shown to have low toxicity and is generally well-tolerated. However, it can cause irritation and sensitization of the skin and eyes. In animal studies, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been shown to have a low acute toxicity and is not mutagenic or carcinogenic. It has been shown to be metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol in lab experiments is its low toxicity, which makes it a safer alternative to other chemicals that may be more harmful. It is also relatively easy to synthesize and purify. However, one of the limitations of using 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol. One area of research is the development of new materials with unique properties using 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol as a building block. Another area of research is the optimization of the synthesis method of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol to improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol and its potential applications in medicine and agriculture.
Conclusion
In conclusion, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol in various fields.
Synthesemethoden
The synthesis of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol involves the reaction of 2-aminothiophenol with chloral hydrate in the presence of sulfuric acid. The reaction yields 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol as a white crystalline solid with a melting point of 170-172°C. The purity of 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been shown to have antibacterial, antifungal, and antitumor properties. It has been used in the treatment of bacterial infections, fungal infections, and cancer. In agriculture, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been used as a pesticide and fungicide due to its ability to inhibit the growth of plant pathogens. In material science, 1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
1-(1,3-benzothiazol-2-ylamino)-2,2,2-trichloroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2OS/c10-9(11,12)7(15)14-8-13-5-3-1-2-4-6(5)16-8/h1-4,7,15H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXGGKJBKDHEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-ylamino)-2,2,2-trichloroethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5207246.png)
![4-bromo-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B5207256.png)
![N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5207261.png)

![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)

methanol](/img/structure/B5207296.png)

![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)
![17-(6-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5207329.png)
![3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5207337.png)
![(4-nitrobenzylidene)[4-(6-{4-[(4-nitrobenzylidene)amino]phenyl}-2-phenyl-4-pyrimidinyl)phenyl]amine](/img/structure/B5207345.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5207347.png)